2-Butoxy-5-(trifluoromethyl)pyridin-3-OL

Description

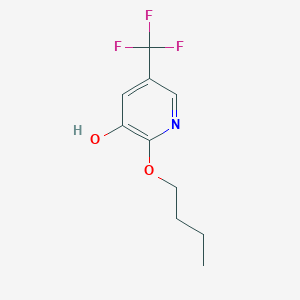

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5, a hydroxyl (-OH) group at position 3, and a butoxy (-OC₄H₉) substituent at position 2. This compound combines electron-withdrawing (CF₃) and electron-donating (butoxy) groups, which influence its electronic properties, solubility, and reactivity. Pyridine derivatives with trifluoromethyl groups are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-butoxy-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-2-3-4-16-9-8(15)5-7(6-14-9)10(11,12)13/h5-6,15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPBCWRVJBWEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=N1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-OL

The foundational intermediate for this route is 2-chloro-5-(trifluoromethyl)pyridin-3-OL, synthesized via chlorination of 5-(trifluoromethyl)pyridin-3-ol. Source demonstrates the efficacy of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) in converting hydroxyl groups to chlorides. For example, 5-nitro-3-(trifluoromethyl)pyridin-2-ol undergoes chlorination at 110–120°C for 8 hours using POCl3 and PCl5, achieving a 96% yield. Adapting this method, 5-(trifluoromethyl)pyridin-3-ol can be treated similarly to produce 2-chloro-5-(trifluoromethyl)pyridin-3-ol.

Key Considerations :

Nucleophilic Substitution with Butanol

The chloro intermediate undergoes alkoxylation via nucleophilic aromatic substitution (SNAr). Butanol, in the presence of a base such as sodium hydride or potassium carbonate, displaces the chloride at position 2. Source highlights the role of alkali in facilitating such substitutions, as seen in the synthesis of dichlorotrifluoromethylpyridines.

Reaction Conditions :

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.

-

Temperature : 80–100°C for 12–24 hours ensures complete conversion.

-

Yield : Typical yields range from 70–85%, contingent on the purity of the chloro intermediate.

Cyclization Strategies for Pyridine Ring Formation

Hantzsch Thiazole Synthesis Adaptation

Alternative Method: Protective Group Strategies

Hydroxyl Group Protection

To prevent undesired reactions during chlorination, the hydroxyl group at position 3 can be protected as a silyl ether (e.g., tert-butyldimethylsilyl). After chlorination and alkoxylation, the protecting group is removed using tetrabutylammonium fluoride (TBAF).

Advantages :

-

Selectivity : Ensures chlorination occurs exclusively at position 2.

-

Yield Improvement : Reduces side products, improving overall efficiency.

Data Tables: Comparative Analysis of Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|---|

| Chlorination-Alkoxylation | 5-(Trifluoromethyl)pyridin-3-ol | PCl5, POCl3, Butanol, NaH | 110–120°C, 8–24h | 70–85% |

| Cyclization | Ethyl trifluoroacetoacetate | Thiazolium catalyst, NH4OAc | 90–100°C, 20–30h | 60–75% |

| Protective Group Route | Protected pyridin-3-ol | TBDMSCl, TBAF | Room temp to 80°C | 65–80% |

Industrial Scalability and Cost Considerations

Vapor-phase chlorination/fluorination methods, as described in source, offer scalability for trifluoromethylpyridine production. However, adapting these for 2-butoxy-5-(trifluoromethyl)pyridin-3-OL requires addressing:

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the butoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the compound's lipophilicity, making it useful for creating complex organic molecules. The compound can participate in various reactions, including:

- Suzuki-Miyaura Coupling : A widely used method for forming carbon-carbon bonds, where this compound acts as a boronic acid derivative.

- Oxidation and Reduction Reactions : These reactions can modify the functional groups attached to the pyridine ring, allowing for the synthesis of diverse derivatives.

Biological Applications

Therapeutic Potential

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. This interaction can modulate biological processes, making it a candidate for therapeutic applications.

Anti-inflammatory Effects

Preliminary studies have shown that similar compounds can reduce pro-inflammatory cytokines by up to 40% at concentrations around 25 µM. This suggests potential for this compound in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, particularly against Gram-negative bacteria. Its mechanism involves inhibiting bacterial enzymes essential for cell wall synthesis. Comparative studies indicate that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity.

Industrial Applications

Production of Advanced Materials

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability under various conditions.

Anticancer Studies

A study evaluating a series of boronic acids found that modifications at the pyridine ring significantly influenced their anticancer activity against breast cancer cell lines. Although specific data for this compound were not available, analogs demonstrated promising results, warranting further investigation into its anticancer potential.

Anti-inflammatory Research

In models assessing anti-inflammatory effects, compounds with similar structures showed significant reductions in TNF-alpha levels. Such findings suggest that further exploration of this compound could yield valuable insights into its therapeutic applications in inflammation.

Antimicrobial Efficacy

A comparative study on the antimicrobial properties of various boronic acids indicated that those with trifluoromethyl groups had enhanced activity against bacterial strains. Although specific MIC values for this compound were not documented, its structural characteristics suggest similar potential.

Data Table: Summary of Biological Activities

| Activity Type | Description | Concentration Range | Reference |

|---|---|---|---|

| Anticancer | Inhibition of proteasome activity leading to apoptosis | IC values: 10 - 50 µM | |

| Anti-inflammatory | Reduction in TNF-alpha levels | ~25 µM | |

| Antimicrobial | Inhibition of bacterial enzymes essential for cell wall synthesis | MIC < 100 µg/mL |

Mechanism of Action

The mechanism of action of 2-Butoxy-5-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following pyridine derivatives share structural similarities with 2-Butoxy-5-(trifluoromethyl)pyridin-3-OL but differ in substituents, leading to distinct physicochemical and functional properties:

Physicochemical and Functional Comparisons

Electronic Effects

- The trifluoromethyl group in all compounds enhances electron deficiency at the pyridine ring, increasing resistance to metabolic oxidation.

- Hydrogen Bonding : The -OH group at C3 in all analogues enables hydrogen bonding, but steric hindrance from the butoxy group in the target compound may reduce intermolecular interactions compared to smaller substituents (e.g., -H or -Br) .

Thermal Stability

- 3-Nitro-5-(trifluoromethyl)pyridin-2-ol has a high melting point (189–190°C), attributed to strong intermolecular interactions from the nitro group .

- The bromo analogue exhibits a high boiling point (263.3°C) due to its molecular weight and polarity .

Reactivity

- The bromo substituent in 3-Bromo-5-(trifluoromethyl)pyridin-2-ol facilitates nucleophilic substitution reactions, making it a versatile intermediate for cross-coupling chemistry .

- In contrast, the butoxy group in the target compound is less reactive under standard conditions, favoring stability in protic environments .

Biological Activity

2-Butoxy-5-(trifluoromethyl)pyridin-3-OL is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C₁₄H₁₄F₃N₃O. Its structure includes a pyridine ring substituted with a butoxy group and a trifluoromethyl group, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 285.27 g/mol |

| CAS Number | [Not specified] |

| Solubility | Soluble in organic solvents |

| Melting Point | [Not specified] |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the side chains of pyridine derivatives have been linked to enhanced antibacterial properties. The presence of the trifluoromethyl group has been noted to increase hydrophobic interactions, which may enhance membrane permeability and thus improve antimicrobial efficacy .

Case Study:

In a comparative study involving various pyridine derivatives, it was found that the introduction of hydrophobic groups (like trifluoromethyl) led to increased activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.13 µg/mL for S. aureus to 6.25 µg/mL for E. coli, indicating that structural modifications can significantly impact biological effectiveness .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies suggest that similar compounds can induce cell death through mechanisms such as methuosis—a form of cell death characterized by vacuole formation within cells. The trifluoromethyl substitution has been associated with increased cytotoxicity in cancer cell lines, suggesting a promising avenue for therapeutic development .

Research Findings:

In experiments assessing the cytotoxic effects on glioblastoma multiforme (GBM) cells, certain pyridine derivatives exhibited remarkable potency, leading to cell rounding and detachment at concentrations as low as 0.6 µM. This suggests that 2-butoxy and trifluoromethyl groups may enhance the compound's ability to disrupt cellular processes critical for cancer cell survival .

The mechanism by which this compound exerts its effects is believed to involve interaction with cellular membranes and disruption of critical signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Q & A

Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) in ATP-binding assays (radioactive or fluorescence-based). The trifluoromethyl group may mimic ATP’s adenine moiety .

- Cellular Assays : Test inhibition of phosphorylation in cancer cell lines (e.g., A549 or HeLa) via Western blot (e.g., p-ERK/p-AKT). Include cytotoxicity controls (MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.